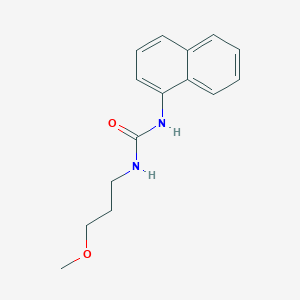

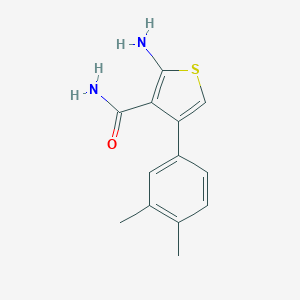

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

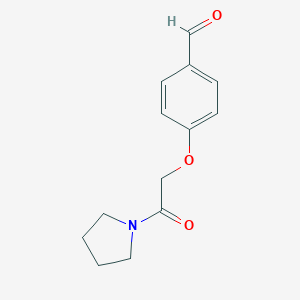

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms and two carbon atoms

Mechanism of Action

Target of Action

Triazole derivatives have been known to interact with a broad range of biological targets .

Mode of Action

It’s known that triazole derivatives can interact with their targets via hydrogen bonding . The presence of a positive charge on either of the two nitrogen atoms in the triazole ring allows it to form two equivalent tautomeric forms , which could potentially enhance its interaction with various biological targets.

Biochemical Pathways

It’s worth noting that triazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It’s known that triazole derivatives are generally highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.

Result of Action

One study has shown that certain 2-phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acids/carbohydrazides exhibited high potency in the submicromolar/nanomolar range in inhibiting xanthine oxidase, an enzyme involved in purine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized from azidobenzene and ethyl acetylacetate. The reaction involves the formation of a triazole ring through a cycloaddition reaction. The specific reaction conditions include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.

Substitution: The phenyl group or the triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole ring.

Scientific Research Applications

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with different substitution patterns.

1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in the position and type of substituents.

Uniqueness

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other triazole derivatives may not be as effective.

Properties

IUPAC Name |

5-methyl-1-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCZOBPABYIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276169 | |

| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20725-32-0 | |

| Record name | 20725-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural significance of the carboxyl group in 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid?

A1: The carboxyl group in this compound plays a crucial role in its crystal structure. It forms a characteristic R22(8) inversion dimer through a pair of strong hydrogen bonds [2.617 (2) Å] with an adjacent molecule []. This dimerization motif is frequently observed in carboxylic acids. Interestingly, the hydrogen atom involved in this bond is noticeably shifted towards the acceptor oxygen atom, indicating a strong interaction [].

Q2: How does this compound behave as a ligand in coordination chemistry?

A2: This compound acts as a versatile ligand, coordinating with metal ions like Cu(II) and Ni(II) to form one-dimensional coordination polymers []. These polymers, synthesized under hydrothermal conditions, exhibit non-centrosymmetric polar packing arrangements belonging to the polar point group Cs, leading to interesting dielectric properties [].

Q3: What analytical techniques are commonly employed to characterize this compound and its complexes?

A3: Various analytical methods are used to study this compound and its derivatives. Single-crystal X-ray diffraction is essential for determining the crystal structure and understanding the hydrogen bonding patterns [, , ]. Infrared (IR) spectroscopy helps identify functional groups and analyze bonding interactions [, ]. Additionally, Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal lattice [].

Q4: Are there any known alternative synthetic routes to this compound?

A4: While the reaction of azidobenzene and ethyl acetylacetate is a common synthesis method [, ], alternative synthetic approaches might be possible. Exploring different starting materials and reaction conditions could lead to more efficient or environmentally friendly synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.